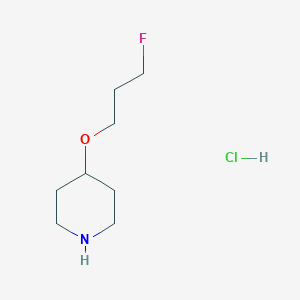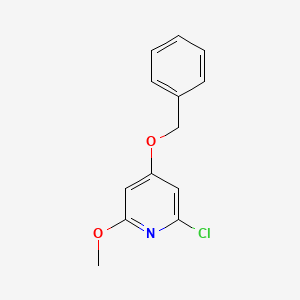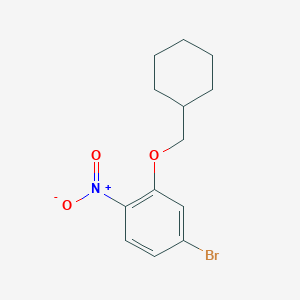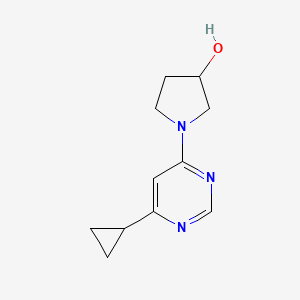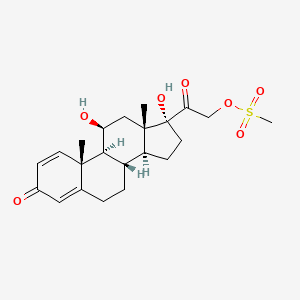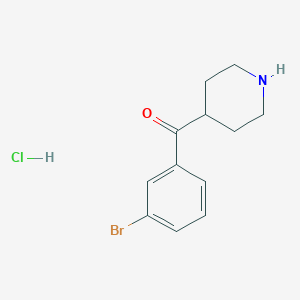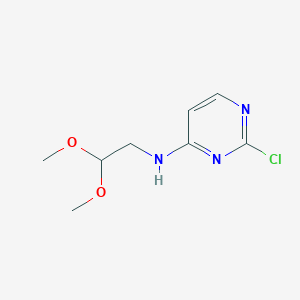
2-chloro-N-(2,2-diméthoxyéthyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, commonly referred to as CDEP, is a synthetic compound with a wide range of applications in scientific research. CDEP has been studied extensively in the areas of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Synthèse des 2-anilinopyrimidines
Ce composé peut être utilisé dans la synthèse des 2-anilinopyrimidines . La réaction de la 2-chloro-4,6-diméthylpyrimidine avec des dérivés de l'aniline en conditions de micro-ondes peut conduire à la formation de 2-anilinopyrimidines . Les substituants ont eu un impact significatif sur le déroulement et l'efficacité de la réaction .
Intermédiaire pour la synthèse organique
La 2-chloro-N,N-diméthyléthylamine est largement utilisée comme intermédiaire et réactif de départ pour la synthèse organique . Elle joue un rôle crucial dans la synthèse de divers composés organiques .
Synthèse de l'hydroxynaphtoate de béphénium
Ce composé agit comme un intermédiaire pour la synthèse de l'hydroxynaphtoate de béphénium , un médicament utilisé pour le traitement des infections parasitaires .
Synthèse de la mépyramine
La mépyramine, également connue sous le nom de pyrilamine, est un antihistaminique et un anticholinergique. La synthèse de la mépyramine peut impliquer l'utilisation de la 2-chloro-N,N-diméthyléthylamine .
Synthèse de la phényltoloxamine
La phényltoloxamine est un antihistaminique aux effets sédatifs et analgésiques. Elle est utilisée en association avec d'autres médicaments pour le traitement de la douleur et pour réduire la fièvre. Ce composé peut être utilisé dans sa synthèse .
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key substrate for fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with the acetyl-CoA carboxylase enzyme affects the fatty acid metabolism pathway . By modulating the activity of this enzyme, the compound can influence the production of malonyl-CoA and, consequently, the synthesis of fatty acids. The downstream effects of this modulation on cellular processes and functions are complex and multifaceted, involving numerous other metabolic pathways.
Pharmacokinetics
The compound has a molecular weight of 157.60100, a density of 1.252g/cm3, and a boiling point of 283.5ºC at 760mmHg . These properties may influence its absorption and distribution within the body, its metabolic stability, and its rate of excretion.
Result of Action
The molecular and cellular effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine’s action are likely to be diverse, given its impact on a fundamental metabolic pathway. The compound has demonstrated moderate antimicrobial activity against certain Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that it may exert its effects, at least in part, by disrupting the lipid composition of microbial cell membranes.
Analyse Biochimique
Biochemical Properties
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which are fluorescent dyes and biosensors for protein assays . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the synthesis of pyrimidine derivatives, which are crucial for DNA and RNA synthesis . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses can result in adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
The transport and distribution of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and effectiveness, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a key factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-13-7(14-2)5-11-6-3-4-10-8(9)12-6/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBAKOWMUIGZMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC(=NC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



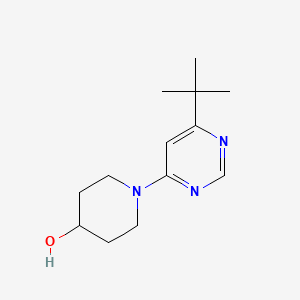
amino}acetic acid](/img/structure/B1531608.png)

